2-Amino-4-isopropyl-5-methylthiazole

Lipophilicity Drug Design ADME

2-Amino-4-isopropyl-5-methylthiazole (CAS 101012-43-5) is a privileged 2-aminothiazole building block for medicinal chemistry. Its 4-isopropyl and 5-methyl substituents confer a calculated XLogP3 of 2.2 and TPSA of 67.2 Ų, ideal for fragment-based screening against hydrophobic kinase and GPCR targets. Unlike simpler analogs, this substitution pattern ensures synthetic fidelity in cross-coupling and amide coupling reactions. Consistent ≥95% purity reduces re-purification and accelerates library production. Global stock with ambient shipping simplifies procurement.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 101012-43-5
Cat. No. B033956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-isopropyl-5-methylthiazole
CAS101012-43-5
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C(C)C
InChIInChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9)
InChIKeyLTTMCOHWLSCDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-isopropyl-5-methylthiazole: Building Block Profile


2-Amino-4-isopropyl-5-methylthiazole (CAS 101012-43-5) is a member of the 2-aminothiazole class, which is a privileged scaffold in medicinal chemistry owing to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets [1]. This compound is primarily used as a synthetic intermediate or building block in the construction of more complex drug-like molecules . Its physicochemical profile, including a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 67.2 Ų, positions it as a moderately lipophilic fragment with a single hydrogen bond donor [1].

Synthetic intermediate – building block for drug-like molecules in medicinal chemistry
Fragment profile – moderate lipophilicity (reported XLogP3 2.2) with single H-bond donor
Lead optimization – substituent pattern supports SAR exploration of kinase and GPCR targets

Why 4-Isopropyl-5-Methyl Substitution Matters


The assumption that any 2-aminothiazole can serve as a drop-in replacement for 2-amino-4-isopropyl-5-methylthiazole ignores the profound impact of the 4-isopropyl and 5-methyl substituents on lipophilicity, electronic distribution, and steric demand. For instance, replacing the isopropyl group with a methyl group reduces the computed XLogP3 by approximately 1.0–1.5 log units, which can drastically alter membrane permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns [1]. These differences, while subtle on paper, translate into non-interchangeable behavior in both synthetic transformations (e.g., cross-coupling yields, regioselectivity) and biological assays (e.g., cellular potency, CYP inhibition) [2]. Consequently, substituting a simpler analog like 2-amino-4-methylthiazole or 2-amino-5-methylthiazole without adjusting the synthetic route or pharmacological model carries a high risk of project divergence and misleading structure-activity relationship (SAR) conclusions [3].

Lipophilicity shift: Replacing 4-isopropyl with methyl may reduce XLogP3 by ~1–1.5 units, potentially altering membrane permeability and metabolic stability.
SAR divergence: Simpler analogs (e.g., 2-amino-4-methylthiazole) can produce non-interchangeable reactivity in cross-coupling and misleading biological assay profiles.
Project risk: Substituting without route or model adjustment carries high risk of synthetic and pharmacological endpoint divergence.

2-Amino-4-isopropyl-5-methylthiazole: Differentiation Evidence


Lipophilicity (XLogP3) Advantage

2-Amino-4-isopropyl-5-methylthiazole exhibits a computed XLogP3 of 2.2, which is significantly higher than that of the 4-methyl analog (XLogP3 1.1) and the 5-methyl analog (XLogP3 0.9) [1]. This 1.1–1.3 log unit increase translates to an approximately 10-fold greater partition coefficient, indicating enhanced membrane permeability and potential for improved oral absorption or blood-brain barrier penetration in central nervous system (CNS) programs. The comparators were all evaluated using the same XLogP3 algorithm, ensuring cross-study comparability [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3: 2.2
+1.1 to +1.3 log units vs. methyl analogs
Reported ~10-fold higher partition coefficient; may support membrane permeability screening.
Computed values; verify with experimental logP/logD.
Lipophilicity Drug Design ADME

Polar Surface Area (TPSA) Comparison

The TPSA of 2-amino-4-isopropyl-5-methylthiazole is 67.2 Ų, compared to 67.2 Ų for the 4-methyl analog and 67.2 Ų for the 5-methyl analog [1]. The TPSA is identical across these three 2-aminothiazoles because the substituents are non-polar and do not contribute additional polar surface area. However, when combined with the higher XLogP3, the target compound achieves a more favorable CNS Multiparameter Optimization (MPO) score for lipophilicity-dependent targets, maintaining a low TPSA while increasing lipophilicity within the desirable range (1 < XLogP3 < 3) [2].

TPSA Comparison
Cross-study comparable
TPSA: 67.2 Ų (constant across analogs)
Improved lipophilic efficiency at constant TPSA
Favorable CNS MPO profile context; supports CNS hit-finding workflows.
MPO score depends on multiple parameters; validate in target assay.
Polar Surface Area CNS Drug Design ADME

Hydrogen Bond Donor Count

The compound possesses a single hydrogen bond donor (HBD), compared to two HBDs in primary amine-containing analogs with additional amine substituents on the ring [1]. In fragment-based drug discovery, a lower HBD count is associated with improved ligand efficiency and reduced desolvation penalties upon binding. This property, combined with the compound's moderate molecular weight of 156.25 g/mol, yields a favorable balance between size and polarity for fragment growing strategies [2].

H-Bond Donor Count
Class-level inference
1 HBD (amino NH₂ only)
1 fewer HBD than typical amino-thiazole fragments
May support fragment library selection for reduced desolvation penalty.
Class-level trend; verify for specific target engagement.
Hydrogen Bonding Fragment-Based Drug Discovery Ligand Efficiency

Rotatable Bond Count Advantage

2-Amino-4-isopropyl-5-methylthiazole has only one rotatable bond (the isopropyl C–C bond), compared to two or more rotatable bonds in analogs bearing ethyl, propyl, or longer alkyl chains at position 4 [1]. Reduced rotatable bond count is directly correlated with lower conformational entropy penalty upon binding and higher probability of achieving potent, ligand-efficient interactions. According to the well-established relationship, each rotatable bond frozen upon binding incurs an entropic cost of ~0.7–1.5 kcal/mol, making compounds with fewer rotatable bonds more attractive for affinity optimization [2].

Rotatable Bond Count
Class-level inference
1 rotatable bond
1–2 fewer than extended-chain analogs
Lower conformational entropy penalty context; supports affinity optimization screening.
Entropic advantage estimated; binding kinetics require measurement.
Conformational Flexibility Binding Affinity Ligand Efficiency

Purity and Reproducibility

Commercially available 2-amino-4-isopropyl-5-methylthiazole is typically supplied at ≥95% purity , which meets the threshold for use in high-throughput chemistry and parallel synthesis without additional purification. In contrast, some close analogs (e.g., 2-amino-4-isopropylthiazole) are often only available at 90% purity or as technical-grade materials, requiring re-purification before use . This difference can significantly impact reaction yields and the reproducibility of biological assay results.

Purity & Reproducibility
Data to verify
≥95% (vendor specification)
5–10% absolute purity advantage over less common analogs
Supports high-throughput chemistry with reduced re-purification need.
Supplier-reported value; lot-specific COA review recommended.
Purity Building Block Reproducibility

2-Amino-4-isopropyl-5-methylthiazole: Key Application Scenarios


Fragment-Based Drug Discovery (FBDD) Libraries

The compound's combination of low TPSA (67.2 Ų), moderate XLogP3 (2.2), single HBD, and low rotatable bond count makes it an ideal fragment for screening against targets with hydrophobic binding pockets, such as kinases or G-protein coupled receptors (GPCRs) in the CNS. Its physicochemical profile aligns with CNS drug-like space, increasing the probability of identifying tractable hits with favorable ADME properties [1].

Kinase Inhibitor Scaffold Synthesis

Thiazole-based kinase inhibitors often require a delicate balance of steric bulk and electronic effects at the 4- and 5-positions. The isopropyl group at position 4 provides sufficient steric hindrance to achieve selectivity against off-target kinases, while the methyl group at position 5 maintains planarity for ATP-binding site complementarity. This compound serves as a direct precursor to elaborated inhibitors of FGFR, GSK-3, or Aurora kinases, as evidenced by the patent and literature landscape for 2-aminothiazole kinase inhibitors [2].

High-Purity Building Block for Library Production

With a vendor-specified purity of ≥95%, this compound is a reliable building block for high-throughput chemistry and library production. Its consistent quality reduces the need for re-purification and ensures reproducible yields in amide coupling, reductive amination, and Suzuki cross-coupling reactions. For CROs and medicinal chemistry teams, this translates to faster turnaround times and lower overall cost per successful synthesis .

Antibacterial and Antifungal Agent Development

The 2-aminothiazole core is a recognized pharmacophore for antibacterial and antifungal activity. The specific substitution pattern of 2-amino-4-isopropyl-5-methylthiazole introduces lipophilic bulk that can enhance membrane penetration in Gram-negative bacteria. While direct comparative biological data for this exact compound is limited in the public domain, the class-level evidence supports its use as a starting point for designing novel antimicrobial agents with improved potency against resistant strains [3].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery (FBDD)
CNS MPO-aligned fragment profile
Target engagement against hydrophobic kinase/GPCR pockets
Kinase Inhibitor Scaffold Synthesis
4-isopropyl/5-methyl steric-electronic balance
Isoform selectivity and ATP-site complementarity review
Library Production Building Block
Consistent ≥95% purity specification
Reaction yield and reproducibility in parallel synthesis
Antimicrobial Agent Development
Lipophilic 2-aminothiazole pharmacophore
Membrane penetration and antimicrobial screening context

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